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molecular formula C12H18O4 B8450707 8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester

8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester

Cat. No. B8450707
M. Wt: 226.27 g/mol
InChI Key: JYOBRZXOJMZFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893098B2

Procedure details

Sodium hydride (0.465 g, 19.4 mmol) was added slowly to a NaCl ice bath containing EtOH (5.88 mL, 3.3 M) stirring under N2. 6-Methylhept-5-en-2-one (2.4412 g, 19.3 mmol) and diethyloxalate (2.63 mL, 19.4 mmol) were mixed together, and then added to the chilled NaOEt solution. After stirring for 15 minutes, the reaction was warmed to room temperature and stirred for 6 hours, at which point the reaction was judged complete by TLC. The reaction was quenched at 0° C. with 1N HCl and extracted 2× with CH2Cl2. The combined organics were washed with H2O, dried with Na2SO4, filtered, and concentrated, and purified by silica gel chromatography (Combiflash column, 70:30:3 Hexanes:CH2Cl2:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 1.9190 g (43.8%) of 49. 1H (CDCl3, 400 MHz): δ 14.44 (1H, broad s), 6.34 (1H, s), 5.06 (1H, t, J=7.3 Hz, 4.33 (2H, q, J=7.1 Hz), 2.49 (2H, t, J=7.3 Hz), 2.31 (2H, q, J=7.3 Hz), 1.66 (3H, s), 1.60 (3H, s), 1.35 (3H, t, J=7.1 Hz) ppm. 13C (CDCl3, 100 MHz): δ 202.83, 166.39, 162.08, 133.42, 121.90, 101.64, 62.40, 40.92, 25.59, 23.34, 17.61, 13.96 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 25.59, 17.62, 13.97; CH2 carbons: 62.40, 40.92, 23.34; CH carbons: 121.90, 101.64 ppm. HPLC: 11.007 min.
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
2.4412 g
Type
reactant
Reaction Step Two
Quantity
2.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.88 mL
Type
solvent
Reaction Step Four
Name
Yield
43.8%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([CH3:11])=[CH:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9].[CH2:12]([O:14][C:15](=[O:21])[C:16](OCC)=[O:17])[CH3:13].CC[O-].[Na+]>CCO>[CH2:12]([O:14][C:15](=[O:21])[C:16](=[O:17])[CH2:9][C:8](=[O:10])[CH2:7][CH2:6][CH:5]=[C:4]([CH3:11])[CH3:3])[CH3:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.465 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.4412 g
Type
reactant
Smiles
CC(=CCCC(C)=O)C
Name
Quantity
2.63 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
Quantity
5.88 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 6 hours, at which
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with CH2Cl2
WASH
Type
WASH
Details
The combined organics were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (Combiflash column, 70:30:3 Hexanes:CH2Cl2:2N NH3 in EtOH)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC(CCC=C(C)C)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.919 g
YIELD: PERCENTYIELD 43.8%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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